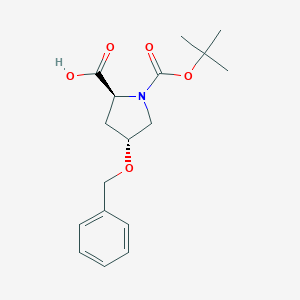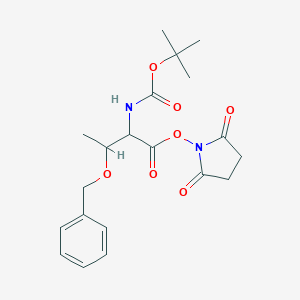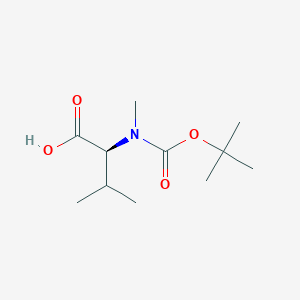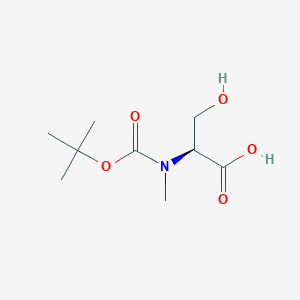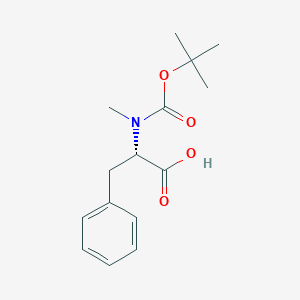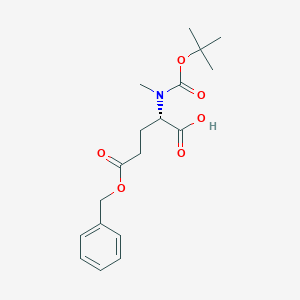
(S)-tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthetic cannabinoids are a large and diverse class of chemicals that are often included in so-called “herbal” products . These substances are designed to mimic the effects of Δ9-tetrahydrocannabinol (Δ9-THC), the main psychoactive component of cannabis . The specific compound you’re asking about is a synthetic cannabinoid, based on its structural features.
Scientific Research Applications
- The N-tert-butyloxycarbonyl (N-Boc) group is commonly used for protecting amino groups during organic synthesis. Researchers have developed mild methods for its selective removal using oxalyl chloride in methanol . This procedure allows for the deprotection of N-Boc from structurally diverse compounds, including aliphatic, aromatic, and heterocyclic substrates, under room temperature conditions. Yields can reach up to 90%. Notably, this method has been applied to a hybrid, medicinally active compound called FC1, which acts as a dual inhibitor of IDO1 and DNA Pol gamma.
- Recent advances in substrate transamidation have enabled the conversion of amides into other functional groups. For example, (−)-penibruguieramine A was synthesized from an amide precursor in two steps, highlighting the utility of transamidation reactions in complex molecule synthesis .
- Researchers have explored cross amidation reactions of unactivated amides using various reagents. These reactions allow for the formation of new amide bonds, overcoming synthetic barriers. Understanding the mechanisms and optimizing conditions for cross amidation is crucial for expanding the toolbox of organic chemists .
Selective Deprotection of N-Boc Group
Transamidation Reactions
Cross Amidation Reactions
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)22-15(21)19-13(14(17)20)8-10-9-18-12-7-5-4-6-11(10)12/h4-7,9,13,18H,8H2,1-3H3,(H2,17,20)(H,19,21)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMFCQAPZYKTON-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556356 |
Source


|
| Record name | Nalpha-(tert-Butoxycarbonyl)-L-tryptophanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate | |
CAS RN |
62549-92-2 |
Source


|
| Record name | Nalpha-(tert-Butoxycarbonyl)-L-tryptophanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


